molecular formula C12H24N2O2 B7931554 Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7931554
M. Wt: 228.33 g/mol
InChI Key: ZHPPISBEWBMXCD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidinyl ring, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of isopropylamine with (S)-pyrrolidin-3-yl-carbamic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃).

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester
  • Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid methyl ester
  • Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid ethyl ester

Uniqueness

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPISBEWBMXCD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.